molecular formula C54H68N10O11S2 B12291162 Lanreotide (Deamidized)

Lanreotide (Deamidized)

Cat. No.: B12291162
M. Wt: 1097.3 g/mol
InChI Key: FTIFSMLZWNHQOQ-SCTWWAJVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lanreotide (Deamidized) is a synthetic analog of somatostatin, a hormone that inhibits the release of several other hormones. Lanreotide is primarily used in the treatment of acromegaly, a condition characterized by excessive growth hormone, and neuroendocrine tumors. The deamidized form of Lanreotide refers to a specific modification where an amide group is removed, potentially altering its pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lanreotide involves a solution phase synthesis of an octapeptide. The process typically includes the coupling of two suitably protected tetrapeptide fragments. These fragments undergo deprotection, oxidation, and treatment with acetic acid to yield Lanreotide acetate .

Industrial Production Methods: Industrial production of Lanreotide acetate involves a similar synthetic route but on a larger scale. The process ensures high purity and consistency, essential for pharmaceutical applications. The final product is often formulated as a long-acting aqueous preparation for subcutaneous injection .

Chemical Reactions Analysis

Types of Reactions: Lanreotide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Indications for Use

  • Acromegaly :
    • Description : Acromegaly is characterized by excessive growth hormone production, leading to enlarged extremities and facial features.
    • Application : Lanreotide is indicated for patients who have not responded adequately to surgery or radiotherapy. Studies show that it effectively reduces growth hormone levels and alleviates symptoms associated with this condition .
  • Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs) :
    • Description : These tumors arise from neuroendocrine cells in the gastrointestinal tract and pancreas.
    • Application : Lanreotide has been shown to improve progression-free survival in patients with unresectable GEP-NETs. Clinical trials indicate that it significantly prolongs progression-free survival compared to placebo, with a median progression-free survival of 29.7 months for those treated with Lanreotide .
  • Carcinoid Syndrome :
    • Description : This syndrome results from carcinoid tumors releasing serotonin and other substances, causing flushing and diarrhea.
    • Application : Lanreotide reduces the frequency of symptoms associated with carcinoid syndrome, allowing patients to rely less on short-acting somatostatin analogs .

Efficacy in Neuroendocrine Tumors

A pivotal study known as the CLARINET trial demonstrated the efficacy of Lanreotide in patients with well-differentiated GEP-NETs. Key findings include:

  • Study Design : Randomized, double-blind, placebo-controlled trial involving 204 patients.
  • Results :
    • Median progression-free survival was significantly longer in the Lanreotide group (not reached) compared to placebo (18 months) with a hazard ratio of 0.47 (P < 0.001).
    • The estimated rate of progression-free survival at 24 months was 65.1% for the Lanreotide group versus 33% for placebo .

Real-World Applications

A retrospective study analyzed the real-world use of Lanreotide among patients with neuroendocrine tumors in Canada:

  • Findings :
    • Lanreotide was the first-line treatment for most patients.
    • The standard dose was typically 120 mg every 28 days, with some patients requiring dose escalation.
    • The median duration on treatment was approximately 21.6 months .

Safety Profile

Lanreotide is generally well-tolerated; however, some adverse effects have been reported:

  • Common side effects include diarrhea (26% incidence), abdominal pain, and potential dysglycemia (both hyperglycemia and hypoglycemia) .
  • Long-term studies suggest favorable safety profiles, making it suitable for chronic administration .

Table 1: Summary of Clinical Trials Involving Lanreotide

StudyPopulationTreatment DurationMedian PFS (months)Adverse Events
CLARINETGEP-NETs (n=204)Up to 96 weeksNot reached vs. 18Diarrhea, abdominal pain
Real-World UseNeuroendocrine tumors (n=69)Median 21.6 monthsN/ADiarrhea
Spanish StudyProgressive GEP-NETs (n=30)Up to 94 weeks12.9N/A

Mechanism of Action

Comparison with Similar Compounds

    Octreotide: Another somatostatin analog used for similar indications.

    Pasireotide: A newer somatostatin analog with a broader receptor binding profile.

Comparison:

Lanreotide (Deamidized) stands out due to its specific modifications, which may offer unique pharmacokinetic properties and therapeutic benefits.

Biological Activity

Lanreotide (deamidized), a synthetic analogue of somatostatin, is primarily utilized in the management of neuroendocrine tumors (NETs) and conditions such as acromegaly and carcinoid syndrome. This article presents a comprehensive overview of its biological activity, including pharmacological mechanisms, clinical efficacy, and safety profiles based on diverse research findings.

Lanreotide exerts its biological effects primarily through the activation of somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5. The key actions include:

  • Inhibition of Hormone Secretion : Lanreotide reduces the release of growth hormone and other hormones associated with tumor growth, leading to decreased cell proliferation.
  • Antiproliferative Effects : Activation of SSTRs results in cell cycle arrest and apoptosis in tumor cells, thereby inhibiting tumor progression.
  • Reduction of Tumor Angiogenesis : By blunting the production of angiogenic factors, lanreotide helps diminish blood supply to tumors, further contributing to its antiproliferative effects.

Pharmacokinetics

Lanreotide is administered via subcutaneous injection, forming a depot that allows for sustained drug release. Key pharmacokinetic parameters include:

ParameterValue
Volume of Distribution15.1 L
Half-life~22 days
Clearance23.1 L/h
AbsorptionTwo-phase (initial rapid followed by slow release)
Excretion<5% in urine; <0.5% unchanged in feces

Case Studies and Clinical Trials

  • Acromegaly Treatment : A study reported that high-dose lanreotide (12,000 µg/day) resulted in a biochemical response rate of 58% among patients with advanced acromegaly, with significant reductions in tumor markers like chromogranin A and urinary 5-hydroxyindoleacetic acid .
  • Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs) : Clinical evidence indicates that lanreotide Autogel has shown significant antiproliferative activity in patients with GEP-NETs. A review highlighted its effectiveness as a first-line treatment option, demonstrating favorable safety and tolerability profiles .
  • Carcinoid Syndrome Management : Lanreotide effectively controls symptoms associated with carcinoid syndrome, such as flushing and diarrhea, while also reducing the need for short-acting somatostatin analogs .

Safety Profile

The safety profile of lanreotide is generally favorable, although adverse effects can occur. Commonly reported side effects include:

  • Gastrointestinal disturbances (nausea, diarrhea)
  • Injection site reactions
  • Hypoglycemia
  • Bradycardia

In some studies, discontinuation due to adverse events was noted in a minority of patients (approximately 10%) receiving high doses .

Summary of Findings

Lanreotide (deamidized) demonstrates significant biological activity through its mechanisms as a somatostatin analogue. Its ability to inhibit hormone secretion, induce apoptosis in tumor cells, and reduce angiogenesis makes it an effective treatment for various neuroendocrine tumors and related syndromes.

Future Directions

Further research is warranted to explore:

  • The potential benefits of higher dosing regimens.
  • The efficacy of lanreotide in combination therapies.
  • Long-term outcomes in diverse patient populations.

Properties

Molecular Formula

C54H68N10O11S2

Molecular Weight

1097.3 g/mol

IUPAC Name

(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C54H68N10O11S2/c1-29(2)45-53(73)62-44(52(72)64-46(30(3)65)54(74)75)28-77-76-27-43(61-47(67)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)51(71)59-41(24-31-16-19-36(66)20-17-31)49(69)60-42(25-35-26-57-39-13-7-6-12-37(35)39)50(70)58-40(48(68)63-45)14-8-9-21-55/h4-7,10-13,15-20,22,26,29-30,38,40-46,57,65-66H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H,58,70)(H,59,71)(H,60,69)(H,61,67)(H,62,73)(H,63,68)(H,64,72)(H,74,75)/t30-,38-,40+,41+,42-,43+,44+,45+,46+/m1/s1

InChI Key

FTIFSMLZWNHQOQ-SCTWWAJVSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.